2-Amino-4-(trifluoromethyl)cyclohexan-1-one
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Overview
Description
2-Amino-4-(trifluoromethyl)cyclohexan-1-one is a chemical compound with the molecular formula C7H10F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(trifluoromethyl)cyclohexan-1-one typically involves the introduction of the trifluoromethyl group into a cyclohexanone derivative. One common method involves the reaction of cyclohexanone with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(trifluoromethyl)cyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Amino-4-(trifluoromethyl)cyclohexan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-(trifluoromethyl)cyclohexan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Amino-4-(trifluoromethyl)cyclohexan-1-one include:
- 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol
- 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both an amino group and a trifluoromethyl group on the cyclohexanone ring allows for a wide range of chemical transformations and applications .
Properties
Molecular Formula |
C7H10F3NO |
---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
2-amino-4-(trifluoromethyl)cyclohexan-1-one |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)4-1-2-6(12)5(11)3-4/h4-5H,1-3,11H2 |
InChI Key |
QKGKNYKKAGEAMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(CC1C(F)(F)F)N |
Origin of Product |
United States |
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